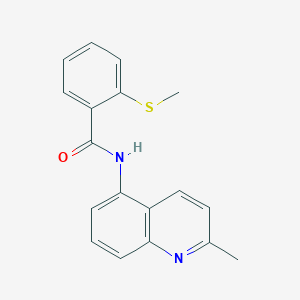
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide (MQMB) is a synthetic compound belonging to the quinoline family of organic compounds. It is a colorless, crystalline solid with a molecular weight of 289.37 g/mol. MQMB has a variety of applications in the field of medicinal chemistry, including its use as a substrate in drug synthesis, as a ligand in bioluminescence assays, and as a pharmacological agent. The compound is also widely used as a research tool in academic and industrial laboratories.
Aplicaciones Científicas De Investigación
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide has a variety of applications in the field of medicinal chemistry. It has been used as a substrate in drug synthesis, as a ligand in bioluminescence assays, and as a pharmacological agent. In addition, the compound has been used in a variety of research studies in academic and industrial laboratories. For example, this compound has been used to study the effects of oxidative stress on cell viability, to investigate the role of the protein kinase C pathway in cell signaling, and to study the effects of different drugs on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide is not well understood. However, it is known that the compound binds to various proteins in the body, including the protein kinase C pathway. This binding is thought to be responsible for the pharmacological effects of the compound.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to affect the activity of the protein kinase C pathway, as well as other signaling pathways in the body. In addition, the compound has been shown to inhibit the growth of cancer cells in vitro, and has been shown to have anti-inflammatory and anti-oxidative properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide in laboratory experiments is its high solubility in aqueous solutions. This makes it easy to use in a variety of assays and experiments. However, there are also some limitations to using this compound in laboratory experiments. For example, the compound is relatively unstable and can degrade over time. In addition, the compound can react with other molecules in the body, making it difficult to study the effects of the compound in isolation.
Direcciones Futuras
Despite the limitations of using N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide in laboratory experiments, there are still many potential future directions for research involving the compound. These include further study of the effects of this compound on cell signaling pathways, investigation of the compound’s potential use in cancer therapy, and exploration of the compound’s potential use as a therapeutic agent for other diseases. In addition, further research into the compound’s pharmacological effects, as well as its potential toxicity, could provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide can be synthesized through a two-step process, beginning with the reaction of 2-methylquinoline and methylthiobenzamide. This reaction produces the intermediate N-methyl-2-methylquinolin-5-yl-thiobenzamide, which is then reacted with sodium borohydride to yield the final product this compound.
Propiedades
IUPAC Name |
N-(2-methylquinolin-5-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-10-11-13-15(19-12)7-5-8-16(13)20-18(21)14-6-3-4-9-17(14)22-2/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVGEJUBCHHEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B6587424.png)
![4-{2-methyl-6-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6587429.png)
![1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6587432.png)
![3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-phenylurea](/img/structure/B6587433.png)
![3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6587441.png)
![3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6587446.png)
![2-{[6-(4-fluorophenyl)pyrimidin-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6587455.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide](/img/structure/B6587464.png)
![N,N,4-trimethyl-2-[2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido]-1,3-thiazole-5-carboxamide](/img/structure/B6587465.png)
![2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B6587481.png)
![2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6587486.png)
![ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate](/img/structure/B6587496.png)
![11-(2-phenyl-1,3-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6587505.png)
![2-(benzylsulfanyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6587513.png)